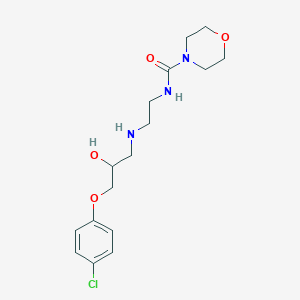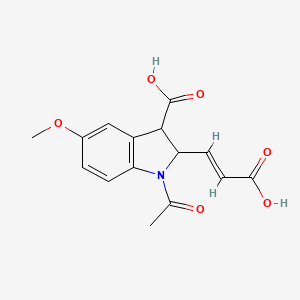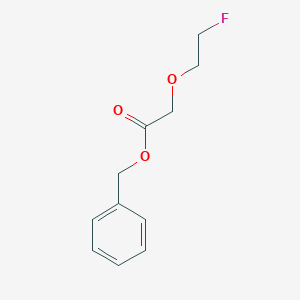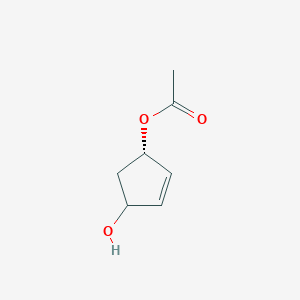
(1S)-4-Hydroxycyclopent-2-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-4-Hydroxycyclopent-2-en-1-yl acetate is an organic compound with a unique structure that includes a cyclopentene ring substituted with a hydroxy group and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4-Hydroxycyclopent-2-en-1-yl acetate can be achieved through several methods. One common approach involves the desymmetrization of meso-cyclopent-2-en-1,4-diacetate using biocatalysts such as Trichosporon beigelii . This method is advantageous due to its enantioselectivity and scalability.
Industrial Production Methods
Industrial production of this compound often involves the use of immobilized enzymes on magnetic core-shell nanocomposites . This method allows for efficient catalysis and easy separation of the catalyst from the reaction mixture, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-4-Hydroxycyclopent-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol or an alkane.
Wissenschaftliche Forschungsanwendungen
(1S)-4-Hydroxycyclopent-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1S)-4-Hydroxycyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetate group can also participate in esterification reactions, modifying the compound’s biological properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxycyclopent-2-en-1-one: Similar structure but lacks the acetate group.
Cyclopent-2-en-1-yl acetate: Similar structure but lacks the hydroxy group.
4-Acetoxycyclopent-2-en-1-one: Contains both hydroxy and acetate groups but in different positions.
Uniqueness
(1S)-4-Hydroxycyclopent-2-en-1-yl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H10O3 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
[(1S)-4-hydroxycyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6?,7-/m1/s1 |
InChI-Schlüssel |
IJDYOKVVRXZCFD-COBSHVIPSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC(C=C1)O |
Kanonische SMILES |
CC(=O)OC1CC(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


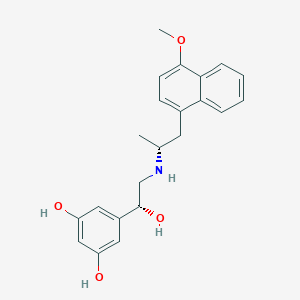
![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
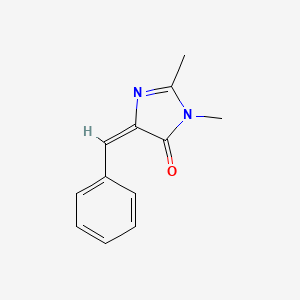
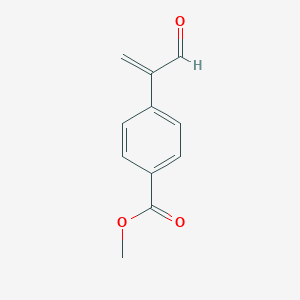
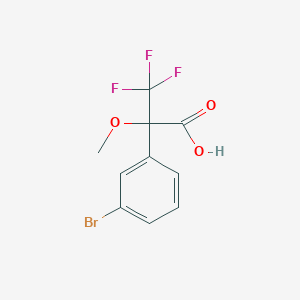

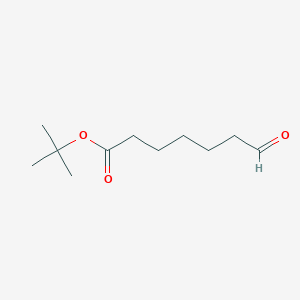
![(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol](/img/structure/B15220589.png)
